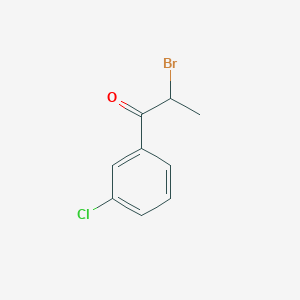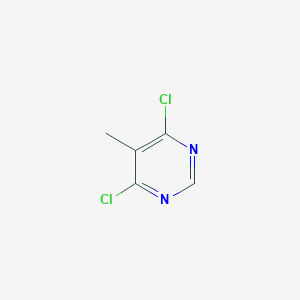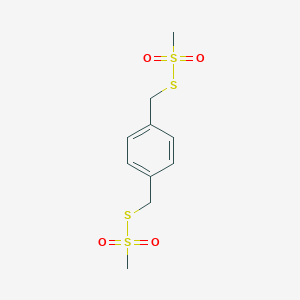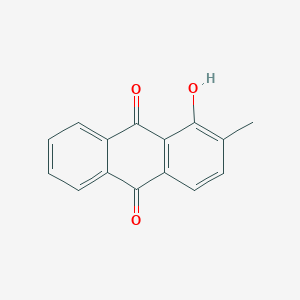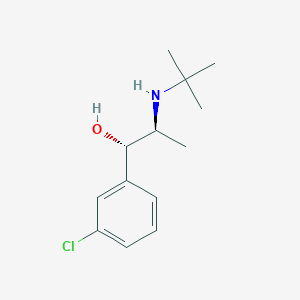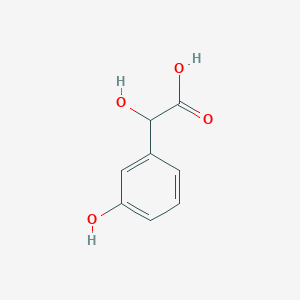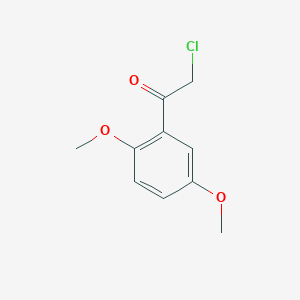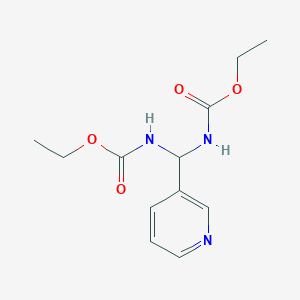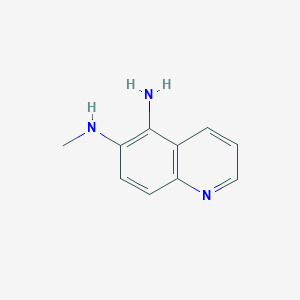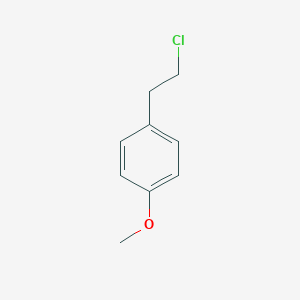
1-(2-Chloroethyl)-4-methoxybenzene
Descripción general
Descripción
PD 184352, también conocido como CI-1040, es un inhibidor no competitivo altamente potente y selectivo de la cinasa de proteína quinasa activada por mitógenos (MEK). Tiene una concentración inhibitoria (IC50) de 17 nanomolares para MEK1. Este compuesto se utiliza principalmente en la investigación para estudiar la supresión de la activación de la proteína quinasa activada por mitógenos (MAPK) y ha demostrado un potencial significativo en la inhibición de la proliferación de células que albergan la mutación B-Raf V600E .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: PD 184352 se sintetiza a través de un proceso de múltiples pasos que involucra la reacción de 2-cloro-4-yodoanilina con ciclopropilmetanol para formar un intermedio. Este intermedio luego se hace reaccionar con cloruro de 3,4-difluorobenzoílo para producir el producto final. Las condiciones de reacción generalmente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con las reacciones llevadas a cabo a temperaturas elevadas para garantizar una conversión completa .
Métodos de Producción Industrial: La producción industrial de PD 184352 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto generalmente se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una pureza superior al 99% .
Análisis De Reacciones Químicas
Tipos de Reacciones: PD 184352 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de halogenación se pueden realizar utilizando reactivos como cloro o bromo en condiciones controladas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
PD 184352 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de MEK y sus efectos en las vías de señalización de MAPK.
Biología: Se emplea en la investigación de biología celular para investigar el papel de MEK en la proliferación y diferenciación celular.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres con mutaciones B-Raf, como el melanoma.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a la vía de señalización de MAPK
Mecanismo De Acción
PD 184352 ejerce sus efectos inhibiendo selectivamente MEK1 y MEK2, que son componentes clave de la vía de señalización de MAPK. Al unirse a un bolsillo hidrofóbico adyacente al sitio de unión del magnesio-trifosfato de adenosina (Mg-ATP) de MEK1 y MEK2, PD 184352 induce un cambio conformacional que inactiva estas quinasas. Esta inhibición conduce a la supresión de la activación de MAPK y posteriormente inhibe la proliferación celular, particularmente en células que albergan la mutación B-Raf V600E .
Comparación Con Compuestos Similares
PD 184352 se compara con otros inhibidores de MEK como PD 0325901 y selumetinib. Si bien PD 184352 fue el primer inhibidor de MEK en entrar en ensayos clínicos, su actividad en humanos se vio limitada por su baja solubilidad y su rápida eliminación. En contraste, PD 0325901 y selumetinib han mostrado propiedades farmacocinéticas mejoradas y han demostrado actividad antitumoral en ensayos de fase I y II que involucran pacientes con melanoma y otros tumores sólidos .
Compuestos Similares:
- PD 0325901
- Selumetinib
- U0126
- PD 98059
Estos compuestos comparten mecanismos de acción similares pero difieren en sus perfiles farmacocinéticos y eficacia clínica .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-00-0 | |
| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)phenyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
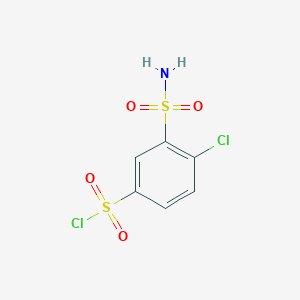
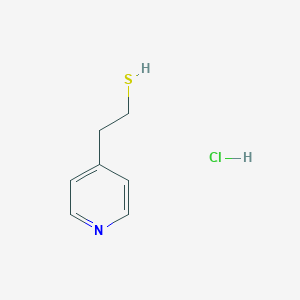
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)
